N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2-(methylsulfanyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-bromo-2-fluoroaniline and the carboxylic acid group of 2-(methylsulfanyl)benzoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it back to the sulfide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methylsulfanyl group remains unchanged.
Hydrolysis: 4-bromo-2-fluoroaniline and 2-(methylsulfanyl)benzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(methylsulfanyl)benzamide
- N-(4-bromo-2-chlorophenyl)-2-(methylsulfanyl)benzamide
- N-(4-bromo-2-fluorophenyl)-2-(ethylsulfanyl)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(methylsulfanyl)benzamide is unique due to the specific combination of bromine, fluorine, and methylsulfanyl groups. This combination can result in distinct chemical properties, such as reactivity and stability, as well as unique biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGGDNHEBJGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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